1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group, a pyrazinyl group, and an imidazolyl group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of 2-methoxyphenyl isocyanate by reacting 2-methoxyaniline with phosgene.
Step 2: Synthesis of 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine through a series of reactions involving pyrazine and imidazole derivatives.
Step 3: Coupling of the intermediate compounds under controlled conditions to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and advanced reaction techniques.
Chemical Reactions Analysis
1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyrazinyl groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(2-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
1-(2-methoxyphenyl)-3-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)urea: Contains a quinolinyl group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-25-15-5-3-2-4-13(15)22-17(24)21-9-11-23-10-8-20-16(23)14-12-18-6-7-19-14/h2-8,10,12H,9,11H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNRDGANAJHPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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